MFCD25964547
Description
For instance, boronic acid derivatives (e.g., C₆H₅BBrClO₂ in ) are critical in Suzuki-Miyaura cross-coupling reactions, while trifluoromethyl-substituted compounds (e.g., C₁₀H₉F₃O in ) are valued for their metabolic stability in drug design .
Properties
Molecular Formula |
C9H5Br2F3O |
|---|---|
Molecular Weight |
345.94 g/mol |
IUPAC Name |
2,2-dibromo-1-[4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5Br2F3O/c10-8(11)7(15)5-1-3-6(4-2-5)9(12,13)14/h1-4,8H |
InChI Key |
KSPCEKVTGIDBCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(Br)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD25964547 typically involves the bromination of 1-(4-(trifluoromethyl)phenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: MFCD25964547 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanol.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of azides or thiocyanates.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
MFCD25964547 has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of MFCD25964547 involves its ability to act as an electrophile due to the presence of bromine atoms. It can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Boronic Acid Derivatives (e.g., CAS 1046861-20-4): Exhibit moderate solubility (0.24 mg/mL) and high reactivity in cross-coupling reactions due to the boronic acid group. Their similarity scores (0.71–0.87) suggest shared halogen substituents (Br, Cl) but divergent ring substitutions .
- Trifluoromethyl Compounds (e.g., CAS 1533-03-5): Demonstrate high lipophilicity (LogP 2.41–3.04) and metabolic stability, making them ideal for CNS-targeting drugs. Their near-perfect similarity scores (0.95–1.00) indicate conserved trifluoromethyl motifs .
- Brominated Aromatics (e.g., CAS 1761-61-1): Lower solubility (0.687 mg/mL) and higher LogP (2.63) correlate with increased hydrophobicity, suitable for agrochemicals. Similarity scores (0.83–0.89) reflect shared bromine and aromatic systems .
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